9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are crucial in various biological processes, including growth and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s role in enzyme interactions makes it valuable for studying metabolic pathways and enzyme kinetics.
Medicine: Research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase B, an enzyme involved in neurodegenerative diseases, or interact with viral polymerases, affecting viral replication .
Comparison with Similar Compounds
Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but lacking the methyl group.
6-Amino-2-thiouracil: Another heterocyclic compound with comparable chemical properties.
7-Amino-quinazoline-2,4(1H,3H)-dithione: Shares structural similarities and undergoes similar chemical reactions
Uniqueness: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
13351-37-6 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
9-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17) |
InChI Key |
PZGUOPTWYSOIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
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